2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide is a chemical compound belonging to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic molecules containing two carbon atoms, two nitrogen atoms, and one oxygen atom. This compound features a chlorophenyl group and a methoxyphenyl group attached to the oxadiazole ring, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Oxadiazole Core: : The oxadiazole ring can be synthesized through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.
Introduction of Substituents: : The chlorophenyl and methoxyphenyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors under controlled conditions to ensure purity and yield. The process involves:
Catalysts: : Specific catalysts are used to enhance the reaction rates and selectivity.
Purification: : The final product is purified through crystallization, distillation, or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can reduce nitro groups to amines.
Substitution: : Substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like iron (Fe) and hydrogen (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
Oxidation: : Products include carboxylic acids and ketones.
Reduction: : Amines are common products of reduction reactions.
Substitution: : The nature of the substituent determines the major products.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide exerts its effects involves:
Molecular Targets: : The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: : It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
This compound is compared with other oxadiazole derivatives, highlighting its uniqueness:
Similar Compounds: : Other oxadiazole derivatives with different substituents.
Uniqueness: : The presence of the chlorophenyl and methoxyphenyl groups contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-23-14-7-5-13(6-8-14)19-16(22)10-15-20-17(24-21-15)11-3-2-4-12(18)9-11/h2-9H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARSKNAMDMKPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=NOC(=N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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